molecular formula C12H15NO4 B14243231 N-Benzyl-N-(ethoxycarbonyl)glycine CAS No. 500224-59-9

N-Benzyl-N-(ethoxycarbonyl)glycine

Cat. No.: B14243231
CAS No.: 500224-59-9
M. Wt: 237.25 g/mol
InChI Key: UZNQWNOBZOXHGL-UHFFFAOYSA-N
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Description

N-Benzyl-N-(ethoxycarbonyl)glycine: is an organic compound with the molecular formula C11H15NO2 . It is a derivative of glycine, where the amino group is substituted with a benzyl group and an ethoxycarbonyl group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Benzylamine and Ethyl Chloroacetate Reaction: One common method involves the reaction of benzylamine with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol at room temperature.

    Benzyl Chloride and Glycine Ethyl Ester Reaction: Another method involves the reaction of benzyl chloride with glycine ethyl ester in the presence of a catalyst and an organic solvent.

Industrial Production Methods: Industrial production often follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is usually purified through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-Benzyl-N-(ethoxycarbonyl)glycine can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: It can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxycarbonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products:

    Oxidation: Benzylglycine and corresponding carboxylic acids.

    Reduction: Benzylamine and ethyl glycine.

    Substitution: Various substituted glycine derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of various organic compounds.
  • Employed in peptide synthesis as a protecting group for amino acids.

Biology:

  • Studied for its potential role in enzyme inhibition and protein modification.

Medicine:

  • Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

Industry:

  • Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Benzyl-N-(ethoxycarbonyl)glycine involves its interaction with specific molecular targets. It can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. The benzyl and ethoxycarbonyl groups play a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

    N-benzyloxycarbonylglycine: A derivative of glycine with a benzyloxycarbonyl protecting group.

    N-Benzylglycine ethyl ester: Similar structure but lacks the ethoxycarbonyl group.

Uniqueness: N-Benzyl-N-(ethoxycarbonyl)glycine is unique due to the presence of both benzyl and ethoxycarbonyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in organic synthesis and research applications.

Properties

CAS No.

500224-59-9

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

2-[benzyl(ethoxycarbonyl)amino]acetic acid

InChI

InChI=1S/C12H15NO4/c1-2-17-12(16)13(9-11(14)15)8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,15)

InChI Key

UZNQWNOBZOXHGL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N(CC1=CC=CC=C1)CC(=O)O

Origin of Product

United States

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